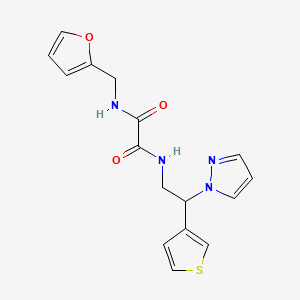![molecular formula C24H29N5O2 B2359794 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine CAS No. 2199910-60-4](/img/structure/B2359794.png)
4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperidine ring, and a benzopyran ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The compound’s molecular structure is likely to be complex due to the presence of multiple ring structures. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the triazolo[4,3-b]pyridazine ring could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazolo[4,3-b]pyridazine ring could potentially affect the compound’s density, thermal stability, and detonation performance .Applications De Recherche Scientifique
Nucleophilic Substitution Reactions
This compound can participate in nucleophilic substitution reactions, which are fundamental in organic synthesis. The tert-butyl group and the triazolopyridazine moiety could provide steric hindrance that influences the reactivity and selectivity of these reactions . Such properties are valuable in the development of new synthetic routes for pharmaceuticals and agrochemicals.
Herbicidal Activity
Compounds with a triazine core, similar to the one , have been reported to exhibit herbicidal activities . This suggests that our compound could be explored for its potential use in agriculture to control weed growth, possibly offering a new tool for crop protection.
Energetic Materials Development
The presence of a triazolopyridazine ring system in the compound hints at the possibility of high thermal stability and energy release upon decomposition. This makes it a candidate for investigation in the development of energetic materials for use in propellants and explosives .
Photonics and Catalysis
Heterocyclic compounds like this one can have applications in photonics due to their ability to interact with light. Additionally, they may serve as catalysts in chemical reactions, potentially improving efficiency and selectivity .
Fire Retardancy
The structural features of this compound, particularly the presence of nitrogen-rich heterocycles, could make it useful in the formulation of fire retardants. These materials are crucial for enhancing fire safety in various applications .
Peptide Synthesis
The compound’s structure suggests potential utility in peptide synthesis. The piperidine moiety, in particular, could be involved in the formation of peptide bonds or as a protecting group during synthesis steps .
Medicinal Chemistry
Given the diverse biological activities associated with triazolopyridazine derivatives, this compound could be a valuable scaffold in medicinal chemistry. It could be used to synthesize novel drug candidates with potential therapeutic effects .
Analytical Chemistry
The unique structure of this compound, especially the combination of multiple heterocyclic rings, might make it a suitable reagent or a standard in analytical chemistry. It could be used in methods such as NMR or mass spectrometry to study reaction mechanisms or to identify similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-24(2,3)20-8-9-21-25-26-22(29(21)27-20)16-10-12-28(13-11-16)23(30)18-14-17-6-4-5-7-19(17)31-15-18/h4-9,16,18H,10-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHCEGCHWCUXNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


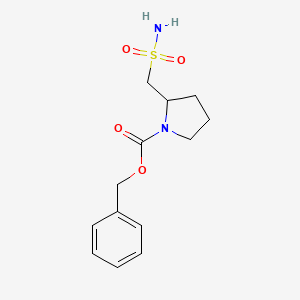
![1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2359715.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2359716.png)
![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)
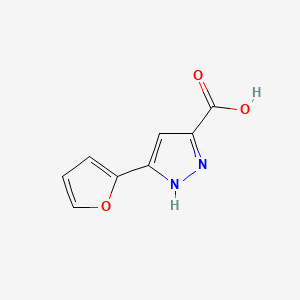
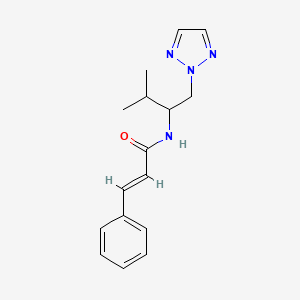
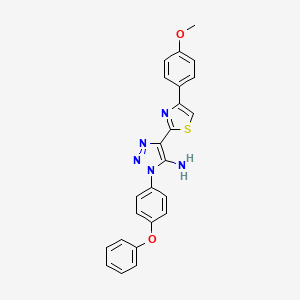
![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)

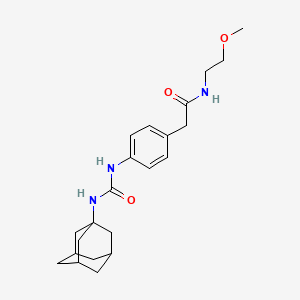
![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)
![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)
